molecular formula C26H21BrN2O3 B11133446 7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11133446
M. Wt: 489.4 g/mol
InChI Key: MOCUXFLUFUONJB-UHFFFAOYSA-N
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Description

7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative of the chromeno[2,3-c]pyrrole-3,9-dione scaffold, a privileged heterocyclic framework with demonstrated pharmacological relevance. The core structure comprises a fused chromene (benzopyran) and pyrrole ring system, with ketone functionalities at positions 3 and 7. Key substituents include:

  • 2-(6-Methylpyridin-2-yl): Introduces a nitrogen-rich aromatic system, improving solubility and enabling π-π stacking interactions.
  • 1-[4-(Propan-2-yl)phenyl]: A bulky isopropyl-substituted aryl group, likely influencing steric interactions and lipophilicity.

This compound is synthesized via one-pot multicomponent reactions (MCRs) (e.g., condensation of aldehydes, amines, and ketones), a method praised for its efficiency and step economy . Chromeno[2,3-c]pyrroles are associated with diverse bioactivities, including glucokinase activation and antioxidant effects, with some analogues (e.g., Pyranonigrin A) showing SARS-CoV-2 Mpro inhibition .

Properties

Molecular Formula

C26H21BrN2O3

Molecular Weight

489.4 g/mol

IUPAC Name

7-bromo-2-(6-methylpyridin-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21BrN2O3/c1-14(2)16-7-9-17(10-8-16)23-22-24(30)19-13-18(27)11-12-20(19)32-25(22)26(31)29(23)21-6-4-5-15(3)28-21/h4-14,23H,1-3H3

InChI Key

MOCUXFLUFUONJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dioxane or ethanol.

  • Temperature : 80°C for 20 hours.

  • Catalyst : No external catalyst required; the reaction proceeds via inherent Brønsted acid catalysis from the phenolic -OH group.

  • Yield : Up to 78% under optimized conditions.

The reaction mechanism proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization sequence, forming the chromeno-pyrrole core in a single pot. Substituting the aldehyde component with 4-(propan-2-yl)benzaldehyde directly incorporates the isopropylphenyl group at position 1 of the pyrrole ring.

Regioselective Bromination at Position 7

Introducing the bromo substituent at position 7 of the chromeno-pyrrole core requires careful control to ensure regioselectivity. Electrophilic bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent achieves this with high fidelity.

Bromination Protocol

  • Reagent : NBS (1.1 equiv).

  • Solvent : Dimethylformamide (DMF) or carbon tetrachloride.

  • Temperature : 0–25°C, stirred for 4–6 hours.

  • Yield : 65–72%.

The electron-rich aromatic system of the chromeno-pyrrole core directs bromination to the para position relative to the electron-donating oxygen of the chromene moiety, favoring position 7. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm regiochemical fidelity.

Introduction of the 6-Methylpyridin-2-yl Group

Attaching the 6-methylpyridin-2-yl moiety at position 2 of the pyrrole ring necessitates a palladium-catalyzed cross-coupling reaction. A method adapted from patent literature employs a Suzuki-Miyaura coupling between the brominated intermediate and a pyridinylboronic acid derivative.

Coupling Reaction Parameters

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Piperidine (2.0 equiv).

  • Solvent : Toluene/water (3:1 v/v).

  • Temperature : 40°C for 16 hours.

  • Yield : 58–64%.

The use of piperidine as a base enhances reaction efficiency by mitigating protodeboronation side reactions. The boronic acid reagent, 6-methylpyridin-2-ylboronic acid , is commercially available or synthesized via directed ortho-metalation of 2-methylpyridine.

Final Functionalization and Purification

Post-coupling, the crude product undergoes purification via recrystallization from ethanol or ethyl acetate to remove residual palladium catalysts and byproducts. Key characterization data include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peak at m/z 489.4 (C₂₆H₂₁BrN₂O₃).

  • ¹H NMR : Distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), pyridinyl protons (δ 7.8–8.1 ppm), and chromene oxygen (δ 5.6 ppm).

Comparative Analysis of Synthetic Routes

The table below contrasts critical parameters for each synthetic step:

StepReagents/ConditionsSolventTemperatureYieldSource
Core formationMethyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-(propan-2-yl)benzaldehyde, primary amineDioxane80°C78%
BrominationNBSDMF25°C72%
Pyridinyl coupling6-Methylpyridin-2-ylboronic acid, Pd(PPh₃)₄Toluene/H₂O40°C64%

Challenges and Mitigation Strategies

  • Regioselectivity in bromination : Competing bromination at position 5 is minimized by using NBS in DMF, which stabilizes the transition state favoring position 7.

  • Coupling efficiency : Pd(PPh₃)₄ outperforms other catalysts (e.g., PdCl₂) in suppressing homocoupling byproducts.

  • Purification : Recrystallization avoids column chromatography, enhancing scalability .

Chemical Reactions Analysis

Types of Reactions

7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a lead candidate for drug development due to its potential biological activities:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth by targeting specific enzymes involved in cancer pathways. Molecular docking simulations suggest binding affinity to key receptors associated with cancer proliferation.

Biological Studies

Research indicates that this compound may exhibit:

  • Antioxidant Properties : It has been shown to scavenge free radicals, which could protect cells from oxidative stress and related diseases.
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

Materials Science

Due to its unique structure, the compound can be utilized in:

  • Dye and Pigment Development : Its chromophoric properties make it suitable for applications in dyes and pigments.

Case Study 1: Anticancer Mechanism

In a study investigating the anticancer effects of similar chromeno-pyrrole derivatives, it was found that these compounds could induce apoptosis in cancer cell lines through caspase activation. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation.

Study AspectDetails
Cell Lines UsedMCF-7 (breast cancer), HeLa (cervical cancer)
Key FindingsInduction of apoptosis via caspase activation
MechanismModulation of PI3K/Akt signaling pathway

Case Study 2: Antioxidant Activity

Research published in a peer-reviewed journal highlighted the antioxidant capabilities of similar compounds. The study utilized DPPH radical scavenging assays to evaluate the efficacy of these compounds in neutralizing free radicals.

Test MethodDPPH Scavenging Activity
IC50 Value25 µM (indicative of strong activity)
ComparisonHigher activity than standard antioxidants like ascorbic acid

Mechanism of Action

The mechanism of action of 7-BROMO-2-(6-METHYLPYRIDIN-2-YL)-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties
Compound Name Substituents (Positions) Key Physicochemical Properties
Target Compound 7-Br, 2-(6-MePyridin-2-yl), 1-(4-isoPrPh) High lipophilicity (isoPrPh), moderate polarity (pyridinyl)
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Cl, 2-(furan-2-ylmethyl), 1-(3-OHPh), 6-Me Lower MW (422.0 g/mol), mp 276–279°C
9-Bromo-2-(4-ClPh)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one 9-Br, 2-(4-ClPh), 4,4-dimethyl Rigid acridine core, high crystallinity
Chromeno[2,3-d]pyrimidine derivatives (e.g., 2-amino-8-(2-Cl-benzylidene)-4-(2-ClPh)-tetrahydro-4H-chromene) Pyrimidine-fused core, 2-ClPh, benzylidene groups Enhanced cytotoxicity (A-549, HT-29 cell lines)

Key Observations :

  • Halogen Effects : Bromine (target compound) vs. chlorine () alters electronic properties and binding kinetics. Bromine’s larger atomic radius may improve target affinity via halogen bonding .
  • Aromatic Systems : The 6-methylpyridin-2-yl group in the target compound contrasts with furan () or acridine () systems, impacting solubility and π-interactions.

Biological Activity

7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique chromeno-pyrrole core structure, which may confer various pharmacological properties. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C26H21BrN2O3C_{26}H_{21}BrN_{2}O_{3}, with a molecular weight of approximately 492.28 g/mol. Its structure includes both chromene and pyrrole functionalities, which are significant in medicinal chemistry.

Property Value
Molecular FormulaC26H21BrN2O3
Molecular Weight492.28 g/mol
LogP6.4353
Polar Surface Area44.007
Hydrogen Bond Acceptors6

Synthesis

The synthesis of 7-bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step processes starting from simpler pyrrole or chromene derivatives. One potential synthetic route includes:

  • Formation of the Chromene Framework : Starting from a suitable chromene precursor, bromination can be performed to introduce the bromine atom at the desired position.
  • Pyridine Substitution : The introduction of the 6-methylpyridine moiety can be achieved through nucleophilic substitution reactions.
  • Final Cyclization : The final cyclization step can yield the dihydrochromeno-pyrrole structure.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related chromone derivatives have shown promising results against various cancer cell lines. The cytotoxic effects of these compounds were evaluated using assays such as MTT and IC50 determination against human leukemia and melanoma cells.

Cell Line IC50 (µM)
HL-60 (Human Leukemia)<10
NALM-6 (Human Leukemia)<10
WM-115 (Melanoma)<10

The mechanism by which 7-bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in cancer pathways. Molecular docking studies suggest that this compound could bind effectively to target proteins implicated in tumor growth and proliferation.

Case Study 1: Anticancer Screening

A study focused on the evaluation of various chromone derivatives for their anticancer properties found that those with similar structural motifs to our compound exhibited moderate to high cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of chromone-related compounds. The results showed that certain derivatives displayed significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. This suggests that 7-bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also have potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The synthesis of chromeno-pyrrole-dione derivatives typically involves multi-step protocols. For example, Vydzhak and Panchishin (2008, 2010) developed methods for analogous compounds using condensation reactions between substituted coumarins and pyrrole precursors under acidic or basic conditions. Key steps include bromination (e.g., using NBS in dry DCM) and regioselective coupling of pyridyl/aryl groups via Suzuki-Miyaura cross-coupling . Optimize yields by controlling reaction time (e.g., 2–24 hours) and temperature (0°C to reflux). Purification via silica gel chromatography (eluent: CH2Cl2/MeOH) is standard .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks using 1H and 13C NMR spectra. For example, the pyridyl proton signals typically appear at δ 6.8–8.4 ppm, while aromatic protons in the dihydrochromeno-pyrrole core resonate between δ 6.5–7.5 ppm .
  • X-ray crystallography : Use SHELX software for structure refinement. SHELXL is widely employed for small-molecule crystallography, especially for resolving bromine-heavy atoms due to its robust handling of disordered substituents .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C29H21BrN2O6: 572.0 vs. 572.3) .

Q. What are the preliminary biological screening protocols for evaluating this compound’s activity?

  • Methodological Answer : Begin with in vitro assays targeting kinase inhibition or antimicrobial activity, given the structural similarity to pyrrolo-pyrimidine derivatives. Use dose-response curves (0.1–100 µM) in cell lines (e.g., MCF-7 for anticancer studies) and measure IC50 values. For antimycobacterial screening, follow protocols analogous to those in non-purine analogs (e.g., microdilution assays against M. tuberculosis H37Rv) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) influencing reactivity. Compare with experimental SAR data from analogs like 7-bromo-pyrrolo[2,3-d]pyrimidines, where bromine enhances hydrophobic interactions in binding pockets .

Q. What strategies resolve contradictions in solubility and stability data across different experimental conditions?

  • Methodological Answer :

  • Solubility : Test in varied solvents (DMSO, PBS, ethanol) and use Hansen solubility parameters to model interactions.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For photolabile compounds (common in chromeno derivatives), use amber glassware and UV-Vis spectroscopy to track decomposition .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability or environmental effects .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Link its activity to established pharmacological theories (e.g., kinase inhibition mechanisms). For example, compare its binding mode to ATP-binding sites in EGFR or BRAF kinases, using crystallographic data from SHELX-refined structures . Develop QSAR models to correlate substituent effects (e.g., bromine vs. methyl groups) with bioactivity .

Key Considerations for Experimental Design

  • Contradiction Management : When replication issues arise (e.g., variable yields), validate reagent purity (e.g., NaH activity in DMF) and moisture control .
  • Advanced Characterization : Pair experimental data (e.g., HRMS) with computational predictions to resolve structural ambiguities .

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